N-[4-(benzyloxy)phenyl]-2-cyanoacetamide N-[4-(benzyloxy)phenyl]-2-cyanoacetamide
Brand Name: Vulcanchem
CAS No.: 524036-03-1
VCID: VC7332041
InChI: InChI=1S/C16H14N2O2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10,12H2,(H,18,19)
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC#N
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3

N-[4-(benzyloxy)phenyl]-2-cyanoacetamide

CAS No.: 524036-03-1

Cat. No.: VC7332041

Molecular Formula: C16H14N2O2

Molecular Weight: 266.3

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-cyanoacetamide - 524036-03-1

Specification

CAS No. 524036-03-1
Molecular Formula C16H14N2O2
Molecular Weight 266.3
IUPAC Name 2-cyano-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C16H14N2O2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10,12H2,(H,18,19)
Standard InChI Key FBDKGXHHEYEDJH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC#N

Introduction

Chemical Structure and Physicochemical Properties

N-[4-(Benzyloxy)phenyl]-2-cyanoacetamide (IUPAC name: 2-cyano-N-(4-phenylmethoxyphenyl)acetamide) is an aromatic organic compound with the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol. The molecule comprises a phenyl ring substituted with a benzyloxy group at the para position, linked to a cyanoacetamide moiety.

Structural Features

  • Benzyloxy Group: Enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • Cyano Group: Introduces electron-withdrawing effects, influencing reactivity in nucleophilic additions or reductions.

  • Amide Linkage: Facilitates hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₄N₂O₂
Molecular Weight266.29 g/mol
Boiling PointNot experimentally determined
Density~1.2 g/cm³ (estimated)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthetic Methodologies

The synthesis of N-[4-(benzyloxy)phenyl]-2-cyanoacetamide typically involves a two-step process, adapting protocols used for analogous cyanoacetamide derivatives .

Step 1: Synthesis of 4-(Benzyloxy)aniline

4-(Benzyloxy)aniline serves as the primary precursor. It is synthesized via the reaction of 4-aminophenol with benzyl bromide under basic conditions:

4-Aminophenol+Benzyl bromideK₂CO₃, DMF4-(Benzyloxy)aniline+HBr\text{4-Aminophenol} + \text{Benzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(Benzyloxy)aniline} + \text{HBr}

This step achieves selective O-benzylation while preserving the aniline group.

Step 2: Condensation with Cyanoacetic Acid

The final compound is formed through a condensation reaction between 4-(benzyloxy)aniline and cyanoacetic acid, catalyzed by acetic anhydride:

4-(Benzyloxy)aniline+NCCH₂COOH(Ac)₂ON-[4-(Benzyloxy)phenyl]-2-cyanoacetamide+H₂O\text{4-(Benzyloxy)aniline} + \text{NCCH₂COOH} \xrightarrow{\text{(Ac)₂O}} \text{N-[4-(Benzyloxy)phenyl]-2-cyanoacetamide} + \text{H₂O}

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Duration: 6–8 hours

  • Yield: ~60–70% (estimated based on analogous reactions) .

Table 2: Optimization of Synthetic Conditions

ParameterOptimal RangeImpact on Yield
Temperature90–100°CHigher temperatures reduce side reactions
Catalyst Loading1.2 equiv. (Ac)₂OExcess improves dehydration
SolventToluene or DMFPolar aprotic solvents enhance reactivity

Industrial and Material Science Applications

The compound’s structural rigidity and functional groups make it a candidate for advanced materials.

Polymer Synthesis

Cyanoacetamides participate in Michael addition reactions with acrylates, forming cross-linked polymers:

NC-CH₂-CONH-Ar+CH₂=CHCOORPolymer Network\text{NC-CH₂-CONH-Ar} + \text{CH₂=CHCOOR} \rightarrow \text{Polymer Network}

Such polymers are explored for coatings and adhesives.

Coordination Chemistry

The amide and cyano groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis:

Mn++2Ligand[M(L)2]n+\text{M}^{n+} + 2 \, \text{Ligand} \rightarrow [\text{M(L)}₂]^{n+}

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

  • Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized activities.

  • Derivative Libraries: Combinatorial synthesis could expand the repertoire of bioactive analogs.

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